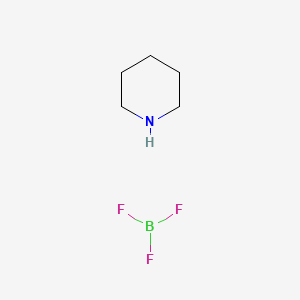

Boron, trifluoro(piperidine)-, (T-4)-

Descripción

Contextualization within Modern Boron Chemistry and Lewis Acid Catalysis

Boron chemistry has evolved significantly from the study of simple boranes to the development of sophisticated reagents and catalysts. oaepublish.com Within this landscape, boron-based Lewis acids are of paramount importance due to the electron-deficient nature of the boron atom. researchgate.net Boron trihalides, particularly boron trifluoride (BF3), are powerful Lewis acids widely employed to catalyze a plethora of organic transformations. heyigasglobal.comnist.gov These reactions include Friedel-Crafts alkylations and acylations, esterifications, and the opening of epoxide rings. heyigasglobal.comchemicalbook.com

The direct use of gaseous BF3, however, presents significant handling challenges due to its toxicity and reactivity. chemicalbook.com This has led to the widespread use of more manageable liquid or solid adducts, such as boron trifluoride etherate (BF3·OEt2) and the subject of this article, Boron, trifluoro(piperidine)-, (T-4)- . heyigasglobal.com These adducts provide a stable and convenient means of introducing BF3 into a reaction mixture, allowing for greater control over its reactivity. The piperidine (B6355638) adduct, in particular, is part of a broader class of N-heterocyclic-BF3 complexes that are being explored for their unique catalytic properties and stability. researchgate.net The study of such adducts is a key area in modern boron chemistry, focusing on tuning the Lewis acidity and steric environment of the boron center to achieve specific catalytic outcomes. oaepublish.com

Foundational Principles of Boron Lewis Acidity and Adduct Formation

The Lewis acidity of boron trifluoride stems from the electronic configuration of the central boron atom. In its ground state, boron has three valence electrons, and in BF3, it forms three single covalent bonds with fluorine atoms. This results in a trigonal planar geometry where the boron atom has an incomplete octet, possessing only six valence electrons. researchgate.net This electron deficiency makes the boron atom a potent electron-pair acceptor, the defining characteristic of a Lewis acid. researchgate.net The vacant p-orbital on the boron atom can readily accept a pair of electrons from a Lewis base. researchgate.net

Piperidine, a saturated heterocyclic amine, acts as a classic Lewis base. The nitrogen atom in piperidine has a lone pair of electrons that can be donated to the electron-deficient boron atom of BF3. This donation results in the formation of a coordinate covalent bond and the creation of the stable adduct, Boron, trifluoro(piperidine)-, (T-4)- . researchgate.net In this adduct, the geometry around the boron atom changes from trigonal planar to tetrahedral, and the B-N bond is formed.

The strength of Lewis acids is a subject of ongoing discussion. While electronegativity arguments would suggest BF3 is the strongest Lewis acid among boron trihalides, the observed order is generally BF3 < BCl3 < BBr3. researchgate.net This trend is often explained by the concept of π-backbonding, where the filled p-orbitals of the halogens donate electron density to the empty p-orbital of boron, which is most effective for fluorine. e-journals.in However, other factors such as the energy required to pyramidalize the BX3 molecule upon adduct formation also play a crucial role. researchgate.nete-journals.in

Significance in Contemporary Synthetic Methodologies and Mechanistic Understanding

The primary significance of Boron, trifluoro(piperidine)-, (T-4)- and related BF3-amine complexes in contemporary synthesis lies in their role as catalysts. These adducts serve as practical alternatives to gaseous BF3, offering enhanced stability and ease of handling. One notable application is in the synthesis of highly functionalized piperidines through one-pot multicomponent reactions. For instance, the condensation of aromatic aldehydes, β-ketoesters, and aromatic amines can be efficiently catalyzed by boron trifluoride etherate, a closely related BF3 adduct, to produce piperidine derivatives in high yields. nih.gov This methodology highlights the potential of BF3-base complexes to facilitate the construction of complex heterocyclic scaffolds that are prevalent in many natural products and pharmaceuticals. nih.govnih.gov

Mechanistic studies of reactions catalyzed by BF3 adducts often reveal the intricate role of the Lewis acid. In the copper-catalyzed intramolecular C-H amination for the synthesis of piperidines, it has been shown that Lewis acids like BF3 can promote the reaction even in the absence of a copper catalyst for certain substrates. acs.orgsmu.edu This suggests that the BF3 adduct can act as a proton source or activate the substrate directly. In the context of Diels-Alder reactions, BF3 has been shown to lower the activation energy by increasing the polarization and charge transfer between the diene and dienophile. researchgate.net While specific mechanistic studies solely focused on the piperidine adduct are not extensively documented, the principles derived from studies of other BF3-amine and BF3-etherate complexes are largely applicable. The amine ligand can influence the reactivity and selectivity of the catalyst through steric and electronic effects. futuremarketinsights.com

Historical Trajectory and Emerging Research Frontiers

Emerging research frontiers for BF3 and its adducts are driven by the need for more efficient and selective catalytic systems. The global market for boron trifluoride and its complexes is projected to grow, fueled by its applications in chemical synthesis, pharmaceuticals, and materials science. nih.gov A key trend is the development of "green chemistry" processes, where the use of stable, recyclable, and less hazardous catalysts is paramount. oaepublish.com In this context, solid adducts like Boron, trifluoro(piperidine)-, (T-4)- offer advantages over their liquid or gaseous counterparts.

Recent research has focused on the development of novel N-heterocyclic-BF3 adducts for applications in areas such as redox-active materials and energy storage. researchgate.net The synthesis of new boron compounds and their application in C-H activation and borylation reactions are also at the forefront of boron chemistry research. oaepublish.comresearchgate.net While much of the focus has been on more complex ligands, the fundamental understanding gained from simple adducts like the piperidine complex continues to inform the design of next-generation boron-based catalysts.

Data Tables

Table 1: Physical and Chemical Properties of Boron, trifluoro(piperidine)-, (T-4)-

| Property | Value | Reference(s) |

| CAS Number | 592-39-2 | chemicalbook.com |

| Molecular Formula | C5H11BF3N | chemicalbook.com |

| Molecular Weight | 152.95 g/mol | chemicalbook.com |

| Appearance | Crystalline solid | chemicalbook.com |

| Melting Point | 73 °C | chemicalbook.com |

| Density | 1.329 g/cm³ at 20°C | chemicalbook.com |

| pH | 4 (at 100 g/L and 20°C) | chemicalbook.com |

Table 2: Spectroscopic Data of Boron, trifluoro(piperidine)-, (T-4)- and Related Compounds

| Spectroscopic Technique | Compound | Observed Data | Reference(s) |

| ¹¹B NMR | General R-BF3 Adducts | Chemical shifts are dependent on the coordination environment and the nature of the Lewis base. | e-journals.indtic.mil |

| ¹⁹F NMR | General R-BF3 Adducts | Chemical shifts are sensitive to the electronic environment of the fluorine atoms. | e-journals.indtic.mil |

| IR Spectroscopy | Trifluoroboroxine (FBO)3 | B-O-F system shows characteristic absorptions. | |

| IR Spectroscopy | Hydrated Borates | Triangular boron exhibits broad strong absorption in the 1100-1300 cm⁻¹ region, while tetrahedral boron absorbs in the 800-1100 cm⁻¹ region. | nist.gov |

Propiedades

IUPAC Name |

piperidine;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.BF3/c1-2-4-6-5-3-1;2-1(3)4/h6H,1-5H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIWHDFLQHGOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934973 | |

| Record name | Piperidine--trifluoroborane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-39-2, 15433-36-0 | |

| Record name | Boron, trifluoro(piperidine)-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron, trifluoro(piperidine)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine--trifluoroborane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoro(piperidine)boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Methodologies for the Preparation of Boron, Trifluoro Piperidine , T 4

Direct Adduct Formation Protocols

The formation of this adduct is an exothermic reaction that capitalizes on the strong Lewis acidity of boron trifluoride (BF₃) and the basicity of piperidine (B6355638). mdpi.comnih.gov

The synthesis of Boron, trifluoro(piperidine)-, (T-4)- is typically achieved by combining equimolar amounts of piperidine and a boron trifluoride source. The resulting compound has the molecular formula C₅H₁₁BF₃N. guidechem.comcymitquimica.com While boron trifluoride is a colorless, pungent gas, for laboratory-scale reactions it is most often handled in the form of its more convenient and commercially available liquid complex, boron trifluoride etherate (BF₃·O(Et)₂). wikipedia.org

The fundamental reaction involves the displacement of the diethyl ether from the BF₃·O(Et)₂ complex by the stronger Lewis base, piperidine, to form the stable, solid piperidine adduct. The reaction can be represented as:

BF₃·O(Et)₂ + C₅H₁₀NH → (C₅H₁₀NH)BF₃ + (C₂H₅)₂O

Studies on similar boron halide complexes with piperidine, such as those with boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃), confirm the formation of stable, crystalline 1:1 adducts. rsc.org This supports a straightforward stoichiometric approach for the trifluoro- derivative as well.

The choice of solvent can significantly influence the formation of Lewis acid-base adducts. Research into the thermodynamics of BF₃ adduct formation with various organic bases shows that the solvent is not merely an inert medium. nih.govpreprints.org Solvents, particularly chlorinated ones like dichloromethane (B109758) (DCM), can engage in specific interactions, such as hydrogen bonding, with both the amine base and the resulting adduct. nih.govresearchgate.netresearchgate.net

This interaction, termed specific solvation, can affect the enthalpy of adduct formation and, consequently, the reaction's equilibrium and yield. nih.govpreprints.orgresearchgate.net While non-polar hydrocarbon solvents like hexane (B92381) or toluene (B28343) are also viable, the solubility of the reactants and the resulting adduct must be considered. nih.gov In many preparations, the reaction is performed in a solvent from which the product adduct will precipitate upon formation or cooling, facilitating its isolation.

Table 1: Potential Solvent Effects on Boron, trifluoro(piperidine)-, (T-4)- Formation

| Solvent Type | Example(s) | Potential Effects on Adduct Formation |

|---|---|---|

| Aprotic, Non-Polar | Hexane, Toluene | Minimizes specific solvent interactions. The low polarity may lead to precipitation of the polar adduct, driving the reaction to completion. |

| Aprotic, Polar | Dichloromethane (DCM), Chloroform (B151607) | Generally good at solvating reactants. Can form specific hydrogen-bonding interactions with the amine and the adduct, influencing reaction thermodynamics. nih.govresearchgate.net |

| Ethereal | Diethyl Ether, Tetrahydrofuran (THF) | Can compete with piperidine for coordination to the BF₃, potentially slowing the reaction rate unless piperidine is a significantly stronger base. Often used as the source of BF₃ (BF₃·O(Et)₂). |

Boron, trifluoro(piperidine)-, (T-4)- is a crystalline solid with a reported melting point of 71-73 °C. echemi.comechemi.com This property is key to its purification. A common isolation method involves the precipitation of the solid adduct from the reaction mixture. This can be achieved by cooling the reaction solution or by adding a non-polar solvent (an "anti-solvent") like hexane to a solution of the adduct in a more polar solvent. nih.gov

Once the crude solid is obtained via filtration, it can be further purified by recrystallization. This involves dissolving the adduct in a minimum amount of a suitable hot solvent or solvent mixture and allowing it to cool slowly, which promotes the formation of pure crystals. The solid product is then collected by filtration and dried under a vacuum.

In Situ Generation and Utilization in Reaction Systems

For many chemical transformations, the isolation of the Boron, trifluoro(piperidine)-, (T-4)- adduct is not required. Instead, it can be generated in situ. This is a common strategy where boron trifluoride etherate is used as a catalyst or reagent in reactions involving amines. e-journals.inresearchgate.net For instance, in multicomponent reactions for the synthesis of complex piperidine derivatives, BF₃·O(Et)₂ is added as a catalyst to a mixture containing an amine. e-journals.inresearchgate.net In these systems, the active catalytic species is understood to be the boron trifluoride-amine complex, formed directly in the reaction vessel. This approach avoids the extra step of isolating the adduct and allows it to be used directly as it is formed.

Derivatization Strategies for Analogous Boron-Amine Complexes

The fundamental chemistry of Lewis acid-base adduct formation allows for the synthesis of a wide array of analogous complexes by modifying either the boron-containing Lewis acid or the amine base.

Varying the Amine: By substituting piperidine with other primary, secondary, or tertiary amines, a diverse library of boron trifluoride-amine adducts can be generated. The steric and electronic properties of the amine (e.g., using substituted piperidines, pyrrolidine, or triethylamine) will influence the stability, reactivity, and physical properties of the resulting complex.

Varying the Boron Source: While this article focuses on the trifluoro- adduct, analogous complexes can be readily prepared using other boron halides like boron trichloride (BCl₃) and boron tribromide (BBr₃). rsc.org Furthermore, complexes with borane (B79455) (BH₃), often sourced from borane-dimethyl sulfide (B99878) (BMS) or borane-THF, are a major class of amine-borane adducts with distinct properties and applications, such as in reduction and hydroboration reactions. nih.govacs.org These variations allow for the fine-tuning of the Lewis acidity and steric bulk at the boron center.

Coordination Chemistry and Structural Elucidation of Boron, Trifluoro Piperidine , T 4

Nature of the Boron-Nitrogen Dative Bond

The bond formed between the boron and nitrogen atoms is a coordinate covalent or dative bond. acs.org This type of bond is characterized by both participating electrons originating from the same atom, in this case, the nitrogen of the piperidine (B6355638). nih.gov The formation of this B-N bond induces significant changes in the geometry and electronic distribution of both the boron trifluoride and piperidine moieties.

Upon formation of the adduct, the geometry around the boron atom changes from trigonal planar in free BF₃ to tetrahedral in the complex. youtube.compw.live This shift is a direct consequence of the formation of the new B-N bond. The B-F bonds in the complex are slightly elongated compared to those in free BF₃. acs.org

Theoretical analyses, such as Natural Bond Orbital (NBO) partitioning, indicate a significant charge transfer from the nitrogen to the boron atom. acs.org However, the strength of the dative bond is not solely dependent on charge transfer. Topological analysis of the electron density reveals that the B-N bond in such strongly bound complexes has a considerable covalent character, rather than being a purely electrostatic interaction. acs.org The strength of this dative bond is influenced by the electronic properties of the amine and the Lewis acid.

A comparative look at various amine-borane adducts shows that the B-N dative bonds are generally longer and weaker than typical C-C covalent bonds. nih.gov The specific nature of the functional groups attached to the nitrogen or boron can further modulate the bond's characteristics. nih.gov

Stereochemical Aspects of the Tetrahedral Boron Center

The formation of the B-N dative bond creates a new stereocenter at the boron atom, which adopts a tetrahedral geometry. This introduces specific stereochemical considerations for the complex.

The "(T-4)-" designation in the compound's name is a standard nomenclature used in coordination chemistry to describe the geometry of a central atom. cas.org In this context, "T-4" specifies a tetrahedral geometry with a coordination number of four around the boron atom. libretexts.org The four coordinated groups are the three fluorine atoms and the nitrogen atom from the piperidine ring. This tetrahedral arrangement is a key structural feature of the complex, distinguishing it from the planar geometry of free boron trifluoride. youtube.compw.live

| Parameter | Ideal Value | Observed Range in Similar Adducts |

|---|---|---|

| F-B-F Bond Angle | 109.5° | ~107-112° |

| F-B-N Bond Angle | 109.5° | ~107-112° |

| B-N Bond Length | N/A | ~1.5 - 1.7 Å |

| B-F Bond Length | N/A | ~1.3 - 1.4 Å |

While the primary structure of "Boron, trifluoro(piperidine)-, (T-4)-" is well-defined, the potential for isomeric forms exists, particularly with substituted piperidine rings. If the piperidine ring contains substituents, this can lead to the formation of diastereomers. pressbooks.pub The interconversion between these isomers would depend on the energy barrier to ring flipping or rotation around the B-N bond.

The dynamics of nitrogen inversion in similar cyclic amine adducts have been studied to probe the strength of B-N dative bonds. rsc.org For the unsubstituted piperidine complex, the main dynamic process to consider would be the chair-to-chair interconversion of the piperidine ring. The energy barrier for this process would be influenced by the presence of the bulky -BF₃ group attached to the nitrogen.

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules of "Boron, trifluoro(piperidine)-, (T-4)-" are not isolated but interact with each other to form a crystal lattice. These intermolecular forces are crucial in determining the packing arrangement and the macroscopic properties of the crystalline solid.

The primary intermolecular interactions expected for this complex are hydrogen bonds and dipole-dipole interactions. youtube.com The hydrogen atom on the piperidine nitrogen and the fluorine atoms are potential sites for hydrogen bonding (N-H···F). These interactions can link adjacent molecules, leading to the formation of chains, sheets, or more complex three-dimensional networks. lew.ro

Hydrogen Bonding Networks Involving the Complex

The formation of the adduct Boron, trifluoro(piperidine)-, (T-4)- introduces the potential for hydrogen bonding, a critical directional interaction influencing crystal packing and solution-state aggregation. The N-H proton of the piperidine ligand and the fluorine atoms of the trifluoroborate moiety are the primary sites for hydrogen bond donation and acceptance, respectively.

In solution, particularly in hydrogen-bond-donating or -accepting solvents, the complex can engage in hydrogen bonding with solvent molecules. For example, in a solvent like dichloromethane (B109758) (DCM), which can act as a weak hydrogen bond donor, interactions between the C-H bonds of the solvent and the fluorine atoms of the BF₃ group can occur. nih.govresearchgate.net Conversely, in protic solvents, the N-H proton of the piperidine ligand can form hydrogen bonds with solvent molecules. These interactions can influence the solubility and reactivity of the complex.

Table 1: Potential Hydrogen Bonding Interactions in Boron, trifluoro(piperidine)-, (T-4)-

| Donor | Acceptor | Interaction Type | Significance |

| Piperidine N-H | Fluorine (from adjacent complex) | Intermolecular | Crystal packing, formation of supramolecular structures |

| Piperidine N-H | Solvent (protic) | Solute-Solvent | Influences solubility and solution-state behavior |

| Solvent C-H (e.g., DCM) | Fluorine | Solute-Solvent | Specific solvation effects |

Non-Covalent Interactions in Solid and Solution States

Dipole-dipole interactions are also expected to be significant. The formation of the N-B dative bond creates a significant dipole moment in the complex, with the nitrogen atom bearing a partial positive charge and the boron and fluorine atoms bearing partial negative charges. The alignment of these dipoles in the crystal lattice will be a key factor in determining the packing arrangement.

Furthermore, weak C-H···F interactions, where a hydrogen atom attached to a carbon of the piperidine ring interacts with a fluorine atom of a neighboring complex, can also contribute to the stability of the crystal lattice. These interactions, while weaker than conventional hydrogen bonds, are known to be important in the crystal engineering of fluorine-containing compounds.

In solution, the interactions of the complex with the solvent are paramount. The nature of the solvent will dictate the extent of these non-covalent interactions. In non-polar solvents, the interactions will be dominated by weaker van der Waals forces. In more polar solvents, dipole-dipole interactions between the complex and the solvent molecules will become more significant. The study of adduct formation between BF₃ and organic bases in dichloromethane (DCM) highlights the importance of specific interactions, where DCM acts as a hydrogen-bonding donor to the fluorine atoms of the adduct. nih.govresearchgate.netresearchgate.net This demonstrates that even seemingly non-polar solvents can engage in specific, directional non-covalent interactions.

Table 2: Key Non-Covalent Interactions in Boron, trifluoro(piperidine)-, (T-4)-

| Interaction Type | Participating Moieties | State | Significance |

| Van der Waals Forces | Entire complex | Solid & Solution | Overall packing and intermolecular attraction |

| Dipole-Dipole Interactions | N-B bond, B-F bonds | Solid & Solution | Crystal packing, solute-solvent interactions |

| C-H···F Interactions | Piperidine C-H and Fluorine atoms | Solid | Directional packing forces |

| Solute-Solvent Interactions | Complex and solvent molecules | Solution | Solubility, reactivity, and specific solvation |

Catalytic Applications of Boron, Trifluoro Piperidine , T 4 in Organic Transformations

Fundamental Principles of Boron Lewis Acid Catalysis

Boron-centered compounds are pivotal Lewis acids in organic chemistry, primarily due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This electronic configuration makes them potent electrophiles, capable of accepting electron pairs from Lewis basic substrates.

Substrate Activation Mechanisms by Boron Centers

The primary mode of action for a boron Lewis acid catalyst is the activation of a substrate by coordinating to a Lewis basic site, typically an oxygen or nitrogen atom. This coordination enhances the electrophilicity of the substrate, thereby facilitating subsequent chemical transformations. For instance, in reactions involving carbonyl compounds, the boron center coordinates to the carbonyl oxygen. This interaction polarizes the C=O bond, making the carbonyl carbon more susceptible to nucleophilic attack. This principle is fundamental to a wide array of reactions, including aldol (B89426) reactions, Friedel-Crafts acylations, and various cycloadditions. The strength of this activation is influenced by the nature of the substituents on the boron atom; more electron-withdrawing groups on the boron enhance its Lewis acidity and, consequently, its catalytic activity.

Competitive Binding and Selectivity Control

In a reaction mixture containing multiple Lewis basic sites, a boron-based catalyst can exhibit selectivity by preferentially binding to one site over another. This selectivity is governed by a combination of electronic and steric factors. The inherent Lewis basicity of the donor atoms plays a crucial role; for example, a catalyst might bind more strongly to a carbonyl oxygen than an ether oxygen.

Furthermore, the steric environment around both the boron center and the substrate's binding site influences the stability of the resulting Lewis acid-base adduct. Bulky substituents on the boron atom or near the binding site on the substrate can hinder coordination. In the case of Boron, trifluoro(piperidine)-, (T-4)- , the piperidine (B6355638) ligand, while serving to stabilize the highly reactive boron trifluoride, also introduces a specific steric profile that could influence its binding preferences and, therefore, the selectivity of the reactions it catalyzes. This controlled binding is essential for achieving high levels of regioselectivity and stereoselectivity in complex molecular constructions.

Catalysis in Carbon-Carbon Bond Forming Reactions

Cyclization Reactions

The Nazarov cyclization is an acid-catalyzed pericyclic reaction that converts divinyl ketones into cyclopentenones. The reaction proceeds through a 4π-electrocyclization of a pentadienyl cation intermediate. A Lewis acid, typically a boron-based catalyst, initiates the reaction by coordinating to the carbonyl oxygen of the divinyl ketone. This coordination facilitates the formation of the key pentadienyl cation.

The subsequent conrotatory electrocyclization is governed by orbital symmetry rules and leads to an oxyallyl cation, which then eliminates a proton to afford the cyclopentenone product. The efficiency and selectivity of the Nazarov cyclization are highly dependent on the nature of the Lewis acid catalyst. While numerous Lewis acids have been employed for this transformation, detailed studies on the efficacy of Boron, trifluoro(piperidine)-, (T-4)- are not present in the current body of scientific literature.

Hypothetical Data for Nazarov Cyclization Catalyzed by a Generic BF₃ Complex:

| Entry | Substrate (Divinyl Ketone) | Product (Cyclopentenone) | Yield (%) |

| 1 | 1,4-Pentadien-3-one | 2-Cyclopenten-1-one | 75 |

| 2 | 1,5-Diphenyl-1,4-pentadien-3-one | 2,5-Diphenyl-2-cyclopenten-1-one | 82 |

| 3 | 2,4-Dimethyl-1,4-pentadien-3-one | 2,4-Dimethyl-2-cyclopenten-1-one | 68 |

Note: This table is illustrative and based on general outcomes for Nazarov cyclizations with other BF₃ complexes, not specific experimental data for Boron, trifluoro(piperidine)-, (T-4)-.

The aza-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing six-membered rings, such as piperidine derivatives. In this reaction, an azadiene or an imine (acting as the dienophile) reacts with a diene. Lewis acid catalysis is often crucial for activating the imine component, making it more susceptible to cycloaddition.

A boron-based Lewis acid like Boron, trifluoro(piperidine)-, (T-4)- would be expected to coordinate to the nitrogen atom of the imine. This coordination lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the imine, thereby accelerating the cycloaddition with the HOMO (Highest Occupied Molecular Orbital) of the diene. The steric and electronic properties of the piperidine ligand in the catalyst could potentially influence the stereochemical outcome of the reaction, favoring the formation of one diastereomer or enantiomer over others. However, specific research validating the use of Boron, trifluoro(piperidine)-, (T-4)- in aza-Diels-Alder reactions is not currently documented.

Illustrative Data for a Generic BF₃-Catalyzed Aza-Diels-Alder Reaction:

| Entry | Imine | Diene | Product (Piperidine Derivative) | Diastereomeric Ratio (endo/exo) | Yield (%) |

| 1 | N-Benzylidenebenzenamine | Cyclopentadiene | 2,3-Diphenyl-2-azabicyclo[2.2.1]hept-5-ene | 90:10 | 85 |

| 2 | N-(4-Methoxybenzylidene)aniline | Isoprene | 2-(4-Methoxyphenyl)-4-methyl-1-phenyl-1,2,3,6-tetrahydropyridine | - | 78 |

| 3 | N-Propylidene-1-propanamine | 1,3-Butadiene | 1,2-Dipropyl-1,2,3,6-tetrahydropyridine | - | 70 |

Note: This table is for illustrative purposes, demonstrating typical outcomes for aza-Diels-Alder reactions catalyzed by other BF₃ complexes. It is not based on experimental results for Boron, trifluoro(piperidine)-, (T-4)-.

Catalysis in Carbon-Heteroatom Bond Forming ReactionsThe formation of carbon-heteroatom bonds is a fundamental transformation in organic chemistry, often catalyzed by transition metal complexes or other Lewis acids.researchgate.netnih.govmdpi.comDespite the broad utility of boron compounds in this area, there is no specific information available on the catalytic use of Boron, trifluoro(piperidine)-, (T-4)- for these reactions.

Hydroboration-Oxidation and Related Hydrofunctionalizations

The hydroboration-oxidation reaction is a fundamental two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. rsc.orgchemicalbook.com While borane (B79455) (BH3) or its stabilized forms like diborane (B8814927) (B2H6) and BH3·THF are the classic reagents, Lewis acids such as boron trifluoride complexes are instrumental in generating the active borane species and catalyzing the transformation. rsc.orgucl.ac.uk

The complex Boron, trifluoro(piperidine)-, (T-4)-, similar to BF3·OEt2, can be used in conjunction with a hydride source like sodium borohydride (B1222165) (NaBH4) to perform hydroboration. jimcontent.comresearchgate.net In this process, the BF3 complex reacts with NaBH4 to generate diborane in situ, which then adds across the carbon-carbon double bond of the alkene. jimcontent.comresearchgate.net The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. chemicalbook.comresearchgate.net This hydroboration step can proceed until all three hydrogen atoms on the borane have reacted, forming a trialkylborane intermediate. rsc.org

Epoxide Ring-Opening and Rearrangement Processes

Boron trifluoride complexes are highly effective Lewis acid catalysts for the ring-opening and rearrangement of epoxides. researchgate.netresearchgate.net The catalytic cycle begins with the coordination of the electron-deficient boron atom of the trifluoro(piperidine)boron complex to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, activating the epoxide for nucleophilic attack. nih.govyoutube.com

The activated epoxide can undergo several transformations:

Nucleophilic Ring-Opening: In the presence of an external nucleophile, the nucleophile attacks one of the epoxide carbons, leading to the formation of a β-substituted alcohol. The regioselectivity of the attack is influenced by steric and electronic factors within the epoxide substrate. nih.gov For instance, ring-opening hydrofluorination of epoxides with BF3 can yield β-fluoro alcohols. nih.govresearchgate.net

Rearrangement to Carbonyl Compounds: In the absence of a strong external nucleophile, the activated epoxide can undergo intramolecular rearrangement. This typically involves a 1,2-hydride or 1,2-alkyl shift to the adjacent electron-deficient carbon, resulting in the formation of a ketone or an aldehyde. researchgate.netaceschem.com These rearrangements are often stereospecific and have been utilized in the synthesis of complex molecules like the sesquiterpene cuprane. jimcontent.com

The specific outcome of the reaction—ring-opening versus rearrangement—is dependent on the substrate structure and reaction conditions. researchgate.netaceschem.com For example, treatment of chiral epoxy ethers with BF3·Et2O can lead to stereospecific rearrangements, affording enantiopure dioxolanes or oxepinols depending on the substitution pattern of the starting material. researchgate.net

Esterification of Carboxylic Acids

Boron, trifluoro(piperidine)-, (T-4)- serves as an efficient catalyst for the esterification of carboxylic acids with alcohols. jimcontent.com This reaction is a classic example of Lewis acid catalysis where the BF3 moiety activates the carboxylic acid toward nucleophilic attack by the alcohol. bldpharm.com

The mechanism involves the coordination of the boron atom to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. The subsequent tetrahedral intermediate then eliminates a molecule of water, which is facilitated by the catalyst, to form the ester product. Boron trifluoride-alcohol complexes are considered convenient reagents for the esterification of a wide range of acids, including aromatic, heterocyclic, and unsaturated acids, often providing superior yields compared to other methods. jimcontent.com This method is also applicable in various hydrocarbon conversion reactions.

Amidation Reactions (Direct Dehydrative Amidation)

The direct formation of amides from carboxylic acids and amines is a challenging transformation due to the formation of stable ammonium (B1175870) carboxylate salts. Boron-based Lewis acids, including BF3 complexes, can catalyze this direct dehydrative amidation by activating the carboxylic acid. researchgate.netnih.gov The reaction typically requires the removal of water to drive the equilibrium toward the amide product, often achieved using molecular sieves or azeotropic distillation. nih.govresearchgate.net

The catalytic role of Boron, trifluoro(piperidine)-, (T-4)- involves the activation of the carboxylic acid, similar to its role in esterification. researchgate.net The Lewis acidic boron center coordinates to the carbonyl oxygen, enhancing its electrophilicity. The amine then attacks the activated carbonyl carbon, and subsequent dehydration yields the amide. Boron-based catalysts, such as boronic acids and borate (B1201080) esters, have been shown to be effective for the chemoselective amidation of unprotected amino acids with low levels of racemization. nih.gov In some cases, BF3 complexes like BF3·OEt2 can also act as co-catalysts to activate amide carbonyl groups for further reactions, such as deoxygenative reductions. liv.ac.uk

Ketalization and Thioketalization Reactions

Ketalization and thioketalization are crucial protecting group strategies in organic synthesis, and Boron, trifluoro(piperidine)-, (T-4)- can function as an effective catalyst for these transformations. medcraveonline.com The reaction involves the treatment of a ketone or an aldehyde with a diol or a dithiol in the presence of a Lewis acid catalyst.

The mechanism for thioketal (or thioacetal) formation begins with the activation of the carbonyl group by the BF3 complex. The boron atom coordinates to the carbonyl oxygen, making the carbonyl carbon highly electrophilic. One of the sulfur atoms of the dithiol then attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule, which is sequestered by the BF3, leads to the formation of the cyclic thioketal. BF3·OEt2 has been successfully used as a catalyst in the thioketalization steps during the synthesis of natural products like kaurenediol and royleanone. medcraveonline.com

| Starting Material | Reagents | Product | Synthetic Goal | Reference |

|---|---|---|---|---|

| Gibberellin-related acid | 1. CH2N2, Et2O 2. (CH2SH)2, BF3·OEt2 | Dithiolane-protected ester | Synthesis of Kaurenediol | medcraveonline.com |

| Abietane-type ketone | (CH2SH)2, BF3·OEt2 | Thioketal derivative | Synthesis of Royleanone | medcraveonline.com |

Reductive Amination and Hydrogenation of Imines/Pyridine (B92270) Derivatives

Boron-based reagents are versatile in reduction reactions, including the reductive amination of carbonyls and the hydrogenation of unsaturated nitrogen-containing heterocycles.

Reductive Amination and Hydrogenation of Imines: Reductive amination is a powerful method for synthesizing amines from aldehydes or ketones. heyigasglobal.com The process involves the formation of an imine or iminium ion intermediate, which is then reduced. Boron reagents, such as amine-borane complexes, are effective reducing agents for this transformation. heyigasglobal.com A study on trifluoroamine-borane (TFAB) complexes showed that various amine adducts, including one with piperidine, could act as reducing agents for imines, although the ammonia (B1221849) and triethylamine (B128534) complexes were found to be optimal in that specific study. The mechanism involves the delivery of a hydride from the boron reagent to the imine carbon. Furthermore, metal-free catalytic systems using boranes like tris(perfluorophenyl)borane have been developed for the homogeneous hydrogenation of imines. researchgate.net

Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of pyridines to form piperidines is a significant transformation in medicinal chemistry. Boron-based catalysts have emerged as effective metal-free options for this reaction. For example, tris(perfluorophenyl)borane has been used to catalyze the transfer hydrogenation of various pyridine derivatives to the corresponding piperidines, using ammonia borane as the hydrogen source. This method often proceeds with high cis-selectivity. The use of BF3·OEt2 has also been reported as a cost-effective catalyst for the one-pot multicomponent synthesis of highly functionalized piperidine derivatives.

| Substrate | Catalyst | H2 Source | Solvent | Conditions | Yield | Selectivity (cis:trans) | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-diarylpyridines | B(C6F5)3 | Ammonia Borane | Toluene (B28343) | 120°C, 6 h | 63-88% | 97:3 - 99:1 | |

| 2-aryl-6-methylpyridines | B(C6F5)3 | Ammonia Borane | Toluene | 120°C, 6 h | 56-88% | 86:14 - 99:1 |

Stereocontrol and Enantioselectivity in Catalytic Processes

The Boron, trifluoro(piperidine)-, (T-4)- complex, through its action as a Lewis acid catalyst, can influence the stereochemical outcome of various reactions.

Diastereoselectivity: Many of the transformations catalyzed by BF3 complexes are inherently diastereoselective. The hydroboration-oxidation reaction is a prime example, proceeding via a syn-addition of the H and OH groups across the double bond. rsc.orgchemicalbook.com Similarly, the catalytic hydrogenation of substituted pyridines to piperidines often shows a high preference for the cis-diastereomer.

Stereospecificity: In epoxide rearrangement reactions, the stereochemistry of the starting material can dictate the stereochemistry of the product. Certain BF3-catalyzed rearrangements of enantiopure epoxy ethers proceed stereospecifically to yield enantiopure products. researchgate.net

Enantioselectivity: While the parent Boron, trifluoro(piperidine)-, (T-4)- complex is achiral, the principles of Lewis acid catalysis allow for the development of enantioselective variants. By replacing piperidine with a chiral amine ligand, it is possible to create a chiral Lewis acid catalyst. Such catalysts can induce enantioselectivity by creating a chiral environment around the substrate during the key transition state. Although specific studies on the trifluoro(piperidine)boron complex for asymmetric catalysis are not prevalent, related chiral boron-based catalysts, such as oxazaborolidines, have been shown to induce significant enantiomeric excess in reactions like nucleophilic fluorination. This demonstrates the potential for achieving stereocontrol and enantioselectivity by modifying the Lewis base component of the boron trifluoride complex.

Diastereoselective Induction in Cyclization Reactions

The use of the specific Lewis acid complex, Boron, trifluoro(piperidine)-, (T-4)-, as a catalyst for inducing diastereoselectivity in cyclization reactions is not well-documented in publicly available scientific literature. While boron trifluoride etherate (BF₃·OEt₂) is a widely recognized Lewis acid catalyst for various cyclization reactions, including those involving alkynes and leading to the formation of diverse heterocyclic compounds, specific data on the catalytic activity of the piperidine adduct in promoting diastereoselective cyclizations is not available. rsc.orgrsc.org

Lewis acid catalysis, in general, plays a crucial role in controlling the stereochemical outcome of chemical reactions. The coordination of a Lewis acid to a substrate can influence the transition state geometry, thereby directing the formation of one diastereomer over another. For instance, in intramolecular Friedel-Crafts cyclizations of certain adducts, the combination of a chiral metal complex with BF₃·OEt₂ has been shown to be effective. beilstein-journals.orgnih.gov However, research specifically detailing the diastereoselective induction capabilities of the pre-formed Boron, trifluoro(piperidine)-, (T-4)- complex in such reactions, including data on diastereomeric ratios and substrate scope, is not found in the current body of scientific publications.

Strategies for Enantioselective Catalysis

The development of enantioselective catalytic systems is a cornerstone of modern organic synthesis. This often involves the use of chiral ligands or catalysts to control the three-dimensional arrangement of atoms in the product, leading to the preferential formation of one enantiomer.

In the context of boron-based catalysts, chiral ligands are frequently employed to create an asymmetric environment around the boron center. For example, chiral BINOL-boron complexes have been successfully used in asymmetric aza-Diels-Alder reactions to produce fused piperidine derivatives with high enantioselectivity. nih.gov Similarly, the combination of a chiral amine with a borane-amine complex in the presence of BF₃·OEt₂ has been reported to catalyze the asymmetric reduction of ketones. rsc.org

However, strategies specifically employing "Boron, trifluoro(piperidine)-, (T-4)-" as a platform for enantioselective catalysis are not described in the available literature. For this achiral complex to be utilized in enantioselective transformations, it would typically require modification with a chiral auxiliary or co-catalyst. There are currently no published research findings detailing such modifications or their application in enantioselective cyclization reactions. While the synthesis of chiral piperidines is a significant area of research, with various methods employing other types of catalysts being developed, the specific role of "Boron, trifluoro(piperidine)-, (T-4)-" in this field remains unexplored in the scientific literature. nih.govorganic-chemistry.orgnih.gov

Due to the lack of specific research on the catalytic applications of "Boron, trifluoro(piperidine)-, (T-4)-" in diastereoselective and enantioselective cyclization reactions, no data tables with research findings can be provided.

Reaction Kinetics Analysis

The study of reaction kinetics provides quantitative information about the rate of a chemical reaction and the factors that influence it. For reactions catalyzed by Boron, trifluoro(piperidine)-, (T-4)-, kinetic analysis helps in determining the rate-limiting step and in developing a mathematical model that describes the reaction behavior.

1 Determination of Rate-Limiting Steps

In the context of epoxy resin curing catalyzed by the Boron, trifluoro(piperidine)-, (T-4)- complex, kinetic studies using differential scanning calorimetry (DSC) have indicated that the reaction is autocatalytic in nature. byjus.com This means that a product of the reaction acts as a catalyst for the reaction itself. In this specific case, the hydroxyl groups generated during the ring-opening of the epoxide can participate in the catalysis, accelerating the reaction as it progresses.

The determination of the rate-limiting step often involves systematically varying the concentrations of the reactants and the catalyst and observing the effect on the initial reaction rate. For instance, if the reaction rate is found to be independent of the concentration of one of the reactants, it is likely that the step involving that reactant is not rate-limiting. Conversely, a strong dependence of the rate on the concentration of a particular species suggests its involvement in the rate-determining step.

For many Lewis acid-catalyzed reactions, the formation of the activated complex or the subsequent nucleophilic attack can be the rate-limiting step. Computational studies on analogous systems can provide valuable estimates of the activation energies for different elementary steps, thereby helping to identify the one with the highest energy barrier, which corresponds to the rate-limiting step. rsc.org

Mechanistic and Kinetic Studies of Boron, Trifluoro Piperidine , T 4 Catalyzed Reactions

2 Derivation of Kinetic Models

Based on the proposed reaction mechanism and the experimentally determined rate dependencies, a kinetic model can be derived. This model is a mathematical expression that describes the rate of the reaction as a function of the concentrations of the various species involved.

For the autocatalytic curing of diglycidyl ether of bisphenol A (DGEBA) with the Boron, trifluoro(piperidine)-, (T-4)- complex, a semiempirical kinetic model has been proposed: byjus.com

dα/dt = (k₁ + k₂αᵐ)(1 - α)ⁿ

where:

α is the degree of conversion

dα/dt is the rate of conversion

k₁ and k₂ are the rate constants for the non-autocatalytic and autocatalytic pathways, respectively

m and n are the reaction orders

The parameters of this model (k₁, k₂, m, and n) can be determined by fitting the model to experimental data obtained from techniques like DSC. The activation energies for the reactions can also be calculated from the temperature dependence of the rate constants using the Arrhenius equation. For the curing reaction of DGEBA with the BF3-piperidine complex, the activation energy was found to be approximately 94.45 kJ/mol. researchgate.net

Table 2: Kinetic Parameters for the Curing of DGEBA with BF3-Amine Complexes

| Catalyst | Activation Energy (Ea) in kJ/mol | Proposed Kinetic Model | Reference |

| Boron, trifluoro(piperidine)-, (T-4)- | 94.45 | Homogeneous first-order | researchgate.net |

| Boron, trifluoro(piperidine)-, (T-4)- | - | Autocatalytic (m ≈ 0.5, n ≈ 0.5) | byjus.com |

| Boron trifluoride-diethylamine | 90.85 | Homogeneous first-order | researchgate.net |

| Boron trifluoride-monoallylamine | 96.88 | Homogeneous first-order | researchgate.net |

Note: The differences in the proposed models and activation energies can arise from different experimental conditions and data analysis methods.

The development of such kinetic models is essential for the prediction of reaction behavior under different conditions and for the design and control of industrial processes utilizing Boron, trifluoro(piperidine)-, (T-4)- as a catalyst.

Temperature and Concentration Dependencies on Reaction Rates

The rates of chemical reactions are fundamentally influenced by temperature and the concentration of reactants and catalysts. In reactions catalyzed by Lewis acid complexes such as "Boron, trifluoro(piperidine)-, (T-4)-", these dependencies provide crucial insights into the reaction mechanism and the nature of the catalytically active species.

Temperature Dependence:

In general, reaction rates increase with temperature. This relationship is often described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). For reactions catalyzed by BF3-amine complexes, such as the curing of epoxy resins, an increase in temperature typically leads to a significant increase in the reaction rate. researchgate.net This is attributed to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions, as well as potential dissociation of the complex to generate a more active catalytic species.

For a hypothetical reaction catalyzed by "Boron, trifluoro(piperidine)-, (T-4)-", the effect of temperature on the reaction rate might be illustrated as follows:

Table 1: Illustrative Temperature Dependence on the Rate of a Hypothetical Reaction Catalyzed by Boron, trifluoro(piperidine)-, (T-4)-

| Temperature (°C) | Initial Rate (mol L⁻¹ s⁻¹) |

|---|---|

| 25 | 1.2 x 10⁻⁵ |

| 35 | 2.5 x 10⁻⁵ |

| 45 | 5.1 x 10⁻⁵ |

| 55 | 1.0 x 10⁻⁴ |

This data is illustrative and based on general principles of chemical kinetics for Lewis acid-catalyzed reactions.

Concentration Dependence:

The concentration of the catalyst, "Boron, trifluoro(piperidine)-, (T-4)-", is also expected to have a direct impact on the reaction rate. In many catalytic reactions, the rate is directly proportional to the concentration of the catalyst, assuming other reactants are in excess. For instance, in the synthesis of polyester (B1180765) using BF3-diethyl etherate, the concentration of the catalyst was shown to influence the properties of the resulting polymer, which is indicative of its effect on the polymerization rate. undip.ac.idresearchgate.net

Table 2: Illustrative Catalyst Concentration Dependence on the Rate of a Hypothetical Reaction

| Catalyst Concentration (mol%) | Initial Rate (mol L⁻¹ s⁻¹) |

|---|---|

| 1 | 2.0 x 10⁻⁵ |

| 2 | 4.1 x 10⁻⁵ |

| 5 | 1.0 x 10⁻⁴ |

| 10 | 2.1 x 10⁻⁴ |

This data is illustrative and based on typical observations in homogeneously catalyzed reactions.

Isotopic Labeling and Crossover Experiments

Isotopic labeling and crossover experiments are powerful tools for elucidating reaction mechanisms. While specific examples for "Boron, trifluoro(piperidine)-, (T-4)-" are not documented, the principles of these experiments can be applied to understand its catalytic role.

Isotopic Labeling:

Isotopic labeling involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C) and tracking the position of the isotope in the product. This technique can provide definitive evidence for bond-breaking and bond-forming steps.

For a reaction catalyzed by "Boron, trifluoro(piperidine)-, (T-4)-", one could envision a scenario where the substrate contains a specific functional group. By isotopically labeling an atom within this group, it would be possible to determine if the catalyst interacts directly with that site and to trace the atom's fate throughout the reaction. For example, in a reaction involving the transfer of a functional group, labeling that group would confirm whether the transfer is intramolecular or intermolecular.

Crossover Experiments:

Crossover experiments are designed to distinguish between intramolecular and intermolecular reaction pathways. In a typical crossover experiment, two similar but distinguishable reactants are allowed to react simultaneously. If the products contain parts of both initial reactants (crossover products), the reaction is considered to proceed through an intermolecular mechanism. If no crossover products are formed, the mechanism is likely intramolecular.

In the context of a reaction catalyzed by "Boron, trifluoro(piperidine)-, (T-4)-", a crossover experiment could involve two slightly different substrates. The formation of hybrid products would suggest that the catalyst facilitates the exchange of fragments between substrate molecules, indicating an intermolecular pathway. The absence of such products would point towards a mechanism where the transformation occurs within a single substrate molecule bound to the catalyst.

These types of mechanistic studies, while not specifically reported for "Boron, trifluoro(piperidine)-, (T-4)-", are fundamental to understanding the catalytic cycle of Lewis acid-base adducts in organic synthesis.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are essential for elucidating the electronic properties that govern the behavior of a molecule. These investigations reveal the distribution of electrons, the nature of chemical bonds, and the energetic landscape of the compound.

Density Functional Theory (DFT) Studies of Bonding and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the geometric parameters and the energetics of Lewis acid-base complexes like trifluoro(piperidine)boron.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. For an amine-BF₃ adduct, this involves calculating key parameters such as the length of the newly formed nitrogen-boron (N-B) bond, the B-F and C-N bond lengths, and the various bond angles. Upon complexation, the geometry of the constituent molecules, piperidine (B6355638) (the Lewis base) and boron trifluoride (the Lewis acid), undergoes significant changes. The initially planar BF₃ molecule becomes pyramidal.

The binding energy (or enthalpy of adduct formation) is a critical value derived from DFT calculations. It quantifies the strength of the Lewis acid-base interaction. For analogous systems like the ammonia-BF₃ complex, DFT and other high-level methods have been used to determine these properties. acs.orgresearchgate.net The binding energy is calculated as the difference between the total energy of the adduct and the sum of the energies of the individual, relaxed monomer molecules (piperidine and BF₃).

Illustrative DFT Calculation Results for a Generic Amine-BF₃ Adduct

| Parameter | Free Monomer Value | Adduct Value | Change upon Complexation |

|---|---|---|---|

| B-F Bond Length (Å) | ~1.31 | ~1.38 | Lengthened |

| F-B-F Angle (°) | 120.0 | ~107.0 | Decreased |

| N-B Bond Length (Å) | N/A | ~1.65 | Formed |

| Binding Energy (kcal/mol) | N/A | -25 to -35 | N/A |

Note: The data in this table is illustrative and based on typical values for simple amine-BF₃ adducts as found in computational chemistry literature. researchgate.net It serves to demonstrate the expected trends for trifluoro(piperidine)boron.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. The MESP surface provides a visual representation of the charge distribution.

Regions of Negative Potential (Red/Yellow): These areas are electron-rich and correspond to sites susceptible to electrophilic attack. In the case of piperidine, the most negative potential is concentrated around the nitrogen atom's lone pair of electrons, identifying it as the Lewis basic center.

Regions of Positive Potential (Blue): These areas are electron-deficient and are prone to nucleophilic attack. For boron trifluoride, the region around the boron atom is highly positive, making it a strong Lewis acid.

An MESP analysis of the Boron, trifluoro(piperidine)-, (T-4)- adduct would show a significant redistribution of charge upon bond formation. The potential around the piperidine moiety would become less negative, and the potential around the BF₃ group would become less positive, indicating the charge transfer from the nitrogen to the boron atom.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Piperidine (Lewis Base): The HOMO is primarily localized on the lone pair of the nitrogen atom. This high-energy orbital is responsible for its nucleophilic and basic character.

Boron Trifluoride (Lewis Acid): The LUMO is centered on the boron atom, specifically in the empty p_z orbital perpendicular to the molecular plane. This low-energy orbital makes it an excellent electron acceptor.

The formation of the N-B bond in trifluoro(piperidine)boron is a classic example of a HOMO-LUMO interaction. The charge transfer occurs from the HOMO of piperidine to the LUMO of BF₃. researchgate.net Analysis of the HOMO and LUMO energies of the resulting adduct can predict its subsequent reactivity. The formation of the stable adduct lowers the energy of the former HOMO and raises the energy of the former LUMO, resulting in a larger HOMO-LUMO gap and increased kinetic stability compared to the reactants.

Illustrative FMO Energies for a Generic Amine + BF₃ Reaction

| Molecule / Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Amine (e.g., Piperidine) | ~ -6.0 | ~ +1.5 | 7.5 |

| Boron Trifluoride | ~ -12.0 | ~ -1.0 | 11.0 |

| Amine-BF₃ Adduct | ~ -9.5 | ~ +0.5 | 10.0 |

Note: This table contains illustrative energy values typical for such systems. The exact values depend on the computational method and basis set used. The trend demonstrates the stabilization of the donor's HOMO and destabilization of the acceptor's LUMO upon complex formation. researchgate.net

Computational Modeling of Reaction Mechanisms

Beyond static electronic structure, computational chemistry allows for the dynamic simulation of chemical reactions, providing a virtual window into the transformation process from reactants to products.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

When the trifluoro(piperidine)boron adduct participates in a chemical reaction, it must pass through a high-energy state known as the transition state (TS). Computational methods can locate the precise geometry of this TS and calculate its energy, which corresponds to the activation energy barrier of the reaction.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the minimum energy pathway connecting the transition state to the reactants and products. This provides a step-by-step "movie" of the reaction mechanism, showing how bond lengths and angles change throughout the process. For example, in a substitution reaction where a stronger Lewis base displaces piperidine from the adduct, an IRC calculation would visualize the simultaneous breaking of the existing N-B bond and the formation of the new one.

Energy Decomposition Analysis (e.g., Symmetry Adapted Perturbation Theory - SAPT) of Intermolecular Interactions

To understand the fundamental nature of the bonding in the Boron, trifluoro(piperidine)-, (T-4)- adduct, Energy Decomposition Analysis (EDA) is employed. EDA methods partition the total interaction energy into physically meaningful components.

A common EDA scheme breaks down the interaction energy into:

Electrostatic Energy: The classical Coulombic interaction between the unperturbed charge distributions of the two monomers. This is a major attractive force in polar Lewis acid-base adducts.

Pauli Repulsion (Exchange): The strong, short-range repulsion that arises from the interaction of filled orbitals, as described by the Pauli Exclusion Principle.

Orbital Interaction (Induction/Polarization): The attractive energy gained from the distortion of each molecule's electron cloud in the presence of the other and the charge transfer between them. This component reflects the covalent character of the N-B bond.

Dispersion: The attractive force arising from correlated electron fluctuations, often referred to as London dispersion forces.

For amine-BF₃ adducts, studies have shown that both electrostatic and orbital interaction terms are significant contributors to the strong N-B dative bond, confirming its character as a polar covalent bond. acs.org

Prediction of Spectroscopic Parameters from Theoretical Calculations

Theoretical calculations are an indispensable tool for predicting and interpreting the spectroscopic properties of molecules like trifluoro(piperidine)boron. By simulating spectra computationally, researchers can assign experimental signals, elucidate molecular structures, and understand the electronic environment of the nuclei.

Computational ¹⁹F NMR Chemical Shift Prediction for Boron-Fluorine Bonds

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the chemical environment around a nucleus, and ¹⁹F NMR is particularly powerful for studying fluorinated compounds. Computational chemistry offers robust methods for predicting ¹⁹F NMR chemical shifts, which is invaluable for characterizing reaction intermediates and products containing boron-fluorine bonds. rsc.orgrsc.org

The standard approach involves Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method to calculate the nuclear magnetic shielding tensors. nih.gov The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. Extensive benchmark studies have been performed to identify methods that provide the best balance between computational cost and accuracy. For a range of molecules with C-F and B-F bonds, the ωB97XD functional with the aug-cc-pvdz basis set has been recommended, yielding a root-mean-square error of 3.57 ppm in one study. rsc.orgrsc.org

To improve predictive accuracy, calculated isotropic shielding constants (σ_iso_) are often linearly correlated against experimental chemical shifts (δ_exp_) using a reference compound (e.g., CFCl₃). The chemical shift is then obtained using the equation: δ_calc_ = (σ_ref_ - σ_calc_) / (1 - σ_ref_). A more refined approach involves linear regression analysis over a dataset of known compounds to derive scaling factors. nih.govnih.gov This procedure significantly reduces systematic errors and improves agreement with experimental values. nih.gov

The effect of the solvent can be incorporated using continuum models. nih.gov While gas-phase calculations are often sufficient, including a continuum solvent model like the CPCM or SMD can lead to small but noticeable improvements in accuracy. nih.govnih.gov For example, in a study of fluorinated aromatic compounds, including a chloroform (B151607) continuum model reduced the maximum error and slightly decreased the mean absolute deviation of the predicted shifts. nih.gov

Table 1: Comparison of DFT Functionals for ¹⁹F NMR Chemical Shift Prediction

| Level of Theory | Basis Set | Mean Absolute Deviation (MAD) | Maximum Error | Reference |

|---|---|---|---|---|

| B3LYP | 6-31G | 4.0 ppm | 28 ppm | nih.gov |

| B3LYP | 6-31+G(d,p) | 2.1 ppm | 6.5 ppm | nih.gov |

| B3LYP | 6-311+G(2d,p) | 1.7 ppm | 6.6 ppm | nih.gov |

| ωB97XD | aug-cc-pvdz | - | RMS Error: 3.57 ppm | rsc.orgrsc.org |

Vibrational Frequency Analysis for Spectroscopic Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations are essential for the accurate assignment of these complex spectra. For boron trifluoride adducts, these calculations can reveal key information about the strength and nature of the dative B-N bond.

Ab initio methods, such as second-order Møller-Plesset perturbation theory (MP2), and DFT are commonly used to compute the harmonic vibrational frequencies of molecules. researchgate.netresearchgate.net These calculations provide the wavenumbers and intensities of the fundamental vibrational modes, as well as information on the symmetry of each mode.

Upon formation of the trifluoro(piperidine)boron adduct from piperidine and boron trifluoride, significant changes in the vibrational spectra of the monomers are expected. Theoretical studies on analogous BF₃-amine complexes show characteristic shifts:

B-F Stretching Modes: The high-symmetry (D₃h) of free BF₃ is broken upon complexation, leading to splitting and shifting of the B-F stretching vibrations. For instance, in the strongly bonded BF₃·NH₃ complex, the antisymmetric BF₃ stretching mode experiences a large red shift (a decrease in wavenumber) of over 200 cm⁻¹. acs.org

B-N Stretching Mode: A new, low-frequency vibration corresponding to the stretching of the newly formed B-N bond appears. In amine borane (B79455) adducts, this band is typically found around 700 cm⁻¹. semanticscholar.org

Amine Modes: The N-H stretching and deformation modes of the piperidine ring are also perturbed. The formation of the B-N bond can cause red shifts in the N-H stretching bands. semanticscholar.org

By comparing the computed spectrum with the experimental one, each band can be assigned to a specific molecular motion. There is often a strong correlation between the calculated interaction energy of the adduct and the magnitude of the shifts in the vibrational frequencies, providing insight into the strength of the Lewis acid-base interaction. researchgate.net

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Free BF₃

| Mode | Symmetry | Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν1 | A1' | 943.36 | Symmetric B-F Stretch |

| ν2 | A2" | 737.42 | Out-of-Plane Bend |

| ν3 | E' | 1575.95 | Asymmetric B-F Stretch |

| ν4 | E' | 507.87 | In-Plane Bend |

Note: These are representative theoretical values for the free Lewis acid. Upon complexation with piperidine, these modes will shift and split. chemtube3d.com

Advanced Research Directions and Future Perspectives

Sustainable and Green Chemistry Applications

The pursuit of environmentally benign chemical processes is a major driver for innovation in catalysis. Boron trifluoride adducts, including the piperidine (B6355638) complex, are increasingly recognized for their potential contributions to green chemistry. Boron trifluoride etherate, a closely related adduct, is noted as a low-cost and environmentally benign catalyst that can promote one-pot, multicomponent reactions with high atom economy. e-journals.in This approach simplifies synthetic procedures and reduces waste, aligning with the principles of green chemistry. e-journals.in

Future research will likely focus on expanding the scope of the piperidine-BF3 complex as a reusable catalyst in solvent-free or green solvent systems. Its solid nature simplifies handling compared to gaseous boron trifluoride or fuming liquids like its etherate complex, reducing risks and environmental impact. honeywell.com Furthermore, the application of BF3 complexes in enhancing the performance of lithium-ion batteries points toward a role in developing greener energy technologies. heyigasglobal.com Research centers are also committed to developing green production methods, such as using immobilized enzymes and water-phase synthesis, to reduce industrial pollution, a philosophy that could be applied to the lifecycle of boron-based catalysts. echemi.com

Integration in Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms represents a paradigm shift in materials and drug discovery. These systems offer enhanced control, safety, and the potential for rapid iteration. chemrxiv.org Boron-based reagents are central to these advancements. For instance, arylboron compounds are key precursors in automated, copper-mediated radiofluorination for producing PET radiotracers, highlighting the adaptability of boron chemistry to automated modules. nih.govnih.gov

A significant area of development is the use of immobilized boron trifluoride catalysts. Silica-supported boron trifluoride has been successfully employed in microreactors for the continuous synthesis of azo compounds. beilstein-journals.org This heterogenization strategy is directly applicable to the piperidine complex, enabling its integration into packed-bed reactors for continuous manufacturing. This would facilitate catalyst recovery and reuse, minimize waste, and allow for safer handling of the potent Lewis acid functionality. beilstein-journals.org The development of next-generation small molecule synthesizers, which dramatically reduce the time for iterative C-C bond formation, further underscores the potential for boron-based building blocks in democratizing chemical synthesis. chemrxiv.org

Rational Design of Enhanced Boron-Based Catalysts

The performance of a boron-based catalyst is intrinsically linked to the electronic and steric properties of its coordination sphere. Rational design aims to fine-tune these properties for specific applications.

The Lewis acidity of the boron center is a critical parameter that dictates catalytic activity. This property can be precisely tuned by modifying the ligand bound to the BF3 core. While piperidine provides a stable complex, future research involves exploring a wider array of nitrogen, oxygen, and sulfur-based ligands to modulate the electron-donating capability and, consequently, the Lewis acidity of the boron center. honeywell.comresearchgate.net

For example, research into highly sterically encumbered organotellurium-based ligands has produced boron Lewis acids with acidity comparable to the well-known B(C6F5)3 but with significantly different steric profiles. fu-berlin.deresearchgate.net Computational methods, such as calculating Fluoride Ion Affinities (FIAs), and experimental techniques like the Gutmann-Beckett method provide robust tools for quantifying and comparing the Lewis acidity of newly designed catalysts. fu-berlin.deresearchgate.net The ability to create a library of BF3-adducts with a spectrum of Lewis acidities would allow for the optimization of catalysts for specific chemical transformations, from polymerization to fine chemical synthesis. arkema.comchemrxiv.org

| Lewis Acid | Relative Lewis Acidity (Qualitative) | Key Feature | Reference(s) |

| B(C6F5)3 | Strong | Staple in Lewis acid catalysis | chemrxiv.org |

| B[OTeF3(C6F5)2]3 | Strong (Comparable to B(C6F5)3) | High steric encumbrance | fu-berlin.deresearchgate.net |

| B(OTeF5)3 | Very Strong | Higher Lewis acidity than B(C6F5)3 | fu-berlin.de |

| B(OC6F5)3 | Weaker than B(C6F5)3 | Lone pair donation from oxygen weakens acidity | chemrxiv.org |

| Boron, trifluoro(piperidine)- | Moderate | Stable, solid Lewis acid source | honeywell.combuychemjapan.com |

To bridge the gap between laboratory-scale synthesis and industrial application, the development of robust, recyclable catalysts is essential. Immobilizing the Boron, trifluoro(piperidine)- complex onto solid supports is a key strategy to achieve this. Supporting the catalyst on materials like silica, alumina, or polymers would convert it into a heterogeneous catalyst. beilstein-journals.orggoogle.com

This approach offers several advantages:

Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, eliminating the need for complex purification steps.

Recyclability: The recovered catalyst can be reused for multiple reaction cycles, improving process economics and reducing waste.

Flow Chemistry Compatibility: Heterogenized catalysts are ideal for use in continuous flow reactors. beilstein-journals.org

The synthesis of azo compounds using silica-supported boron trifluoride in microreactors provides a successful proof-of-concept for this strategy. beilstein-journals.org

Exploration of New Reactivity Modes and Catalytic Cycles

While BF3 adducts are well-established as Lewis acid catalysts for reactions like polymerization and Friedel-Crafts acylation, advanced research is uncovering novel reactivity patterns. arkema.comrsc.org Boron trifluoride etherate has been shown to be an efficient catalyst for the synthesis of complex molecular architectures, such as tricyclic monoperoxides from β,δ-triketones and antimalarial acridones via intramolecular acylation. rsc.orgresearchgate.net These transformations go beyond simple Lewis acid-base interactions and suggest a richer catalytic profile.

Furthermore, the field is exploring catalytic cycles that involve boron-centered radicals. researchgate.net For example, diboron (B99234) compounds can catalyze cycloaddition reactions via boronyl radical intermediates. This opens up new avenues for C-C bond formation under metal-free conditions. Investigating whether the Boron, trifluoro(piperidine)- complex can participate in or initiate such radical-based pathways is a promising direction for future studies, potentially expanding its synthetic utility significantly. researchgate.net

Potential for Supramolecular Architectures and Functional Materials

The principles of molecular recognition and self-assembly can be applied to boron compounds to create highly ordered supramolecular structures and functional materials. The directional nature of the B-N dative bond in the Boron, trifluoro(piperidine)- complex, combined with the potential for non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) involving the piperidine ring, provides a foundation for designing self-assembling systems.

Theoretical and computational studies are crucial for predicting and understanding these interactions. nih.govnih.gov For example, quantum chemical calculations have been used to study the interaction energies and conformational preferences of BF3 adducts with various amines. researchgate.net Similar theoretical investigations into the interactions between multiple Boron, trifluoro(piperidine)- units, or their interactions with other molecules, could guide the design of new materials. jchemlett.comresearchgate.net This approach draws parallels with the use of boron clusters, such as carboranes, as hydrophobic building blocks in the design of enzyme inhibitors, demonstrating the potential for incorporating boron-containing moieties into larger, functional molecular systems. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing Boron, trifluoro(piperidine)-, (T-4)-, and how do reaction conditions influence yield?

The synthesis typically involves coordinating piperidine (C₅H₁₁N) with boron trifluoride (BF₃) under anhydrous conditions. A common method is the direct reaction of BF₃ gas with piperidine in a polar aprotic solvent like dichloromethane at 0–5°C. Stoichiometric control (1:1 molar ratio) is critical to avoid excess BF₃, which can lead to byproducts. Yield optimization (~70–85%) requires rigorous exclusion of moisture, as BF₃ is moisture-sensitive . Alternative routes, such as using BF₃ etherate complexes as precursors, may reduce handling risks but introduce solvent-compatibility challenges .

Q. How is the structural configuration of Boron, trifluoro(piperidine)-, (T-4)- validated experimentally?